2-(3-butenoyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
2-(3-butenoyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is a useful research compound. Its molecular formula is C19H23FN2O2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.17435614 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Dearomative Spirocyclization
A notable application involves catalytic dearomative spirocyclization via gold carbene species derived from ynamides, providing an efficient synthesis pathway for 2-azaspiro[4.5]decan-3-ones. This method emphasizes the use of NHC ligand and water as co-solvents to achieve high reactivity without requiring hazardous diazo compounds as carbene sources. The produced spirocyclic compounds have potential transformation into gabapentin derivatives through hydrogenation and deprotection processes (Ito, Kawasaki, Kanyiva, & Shibata, 2018).
Antihypertensive Activity
Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has explored their potential as antihypertensive agents. A study synthesized various derivatives substituted with specific groups at the 8 position for screening as antihypertensive agents in spontaneous hypertensive rats. This research outlines the structure-activity relationship, highlighting compounds with significant activity and their mechanism as alpha-adrenergic blockers (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).
Photoinduced C-F Bond Cleavage
Another application involves the study of photoinduced C-F bond cleavage in some fluorinated compounds, exploring the phototoxicity and photochemical properties of fluorinated 7-amino-4-quinolone-3-carboxylic acids. This research provides insights into the generation of aryl cations in solution through heterolytic defluorination, contributing to the understanding of phototoxic effects related to these compounds (Fasani, Barberis Negra, Mella, Monti, & Albini, 1999).
Synthesis of Azaspiro[4.5]decane Systems
The synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors is another significant research application. This synthesis route provides a basis for constructing complex spirocyclic structures, which are crucial in the development of various pharmacological agents (Martin‐Lopez & Bermejo, 1998).
Tachykinin NK2 Receptor Antagonists
Research on spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists has been conducted, highlighting the synthesis of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines and their affinities in rat colon binding assays. These studies explore the therapeutic potential of such compounds in treating diseases related to tachykinin NK2 receptors (Smith et al., 1995).
Properties
IUPAC Name |
2-but-3-enoyl-7-[(2-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-2-6-17(23)22-12-10-19(14-22)9-5-11-21(18(19)24)13-15-7-3-4-8-16(15)20/h2-4,7-8H,1,5-6,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STROWUKDXYMDOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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